molecular formula C8H16ClNO2 B2602588 methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride CAS No. 2460757-42-8

methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride

Cat. No.: B2602588
CAS No.: 2460757-42-8
M. Wt: 193.67
InChI Key: DNIGKAIKMZFNJY-UHFFFAOYSA-N
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Description

Methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by a cyclobutyl ring substituted with an aminomethyl group and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: Starting from a suitable cyclobutane precursor, the aminomethyl group is introduced via a nucleophilic substitution reaction.

    Esterification: The intermediate is then subjected to esterification with methyl acetate under acidic or basic conditions to form the ester group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize reaction conditions and yield.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

Methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can influence metabolic pathways, potentially altering biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed overview provides a comprehensive understanding of methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-7(10)5-8(6-9)3-2-4-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIGKAIKMZFNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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